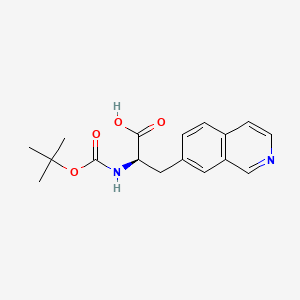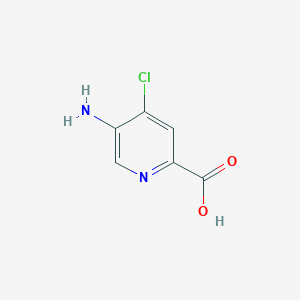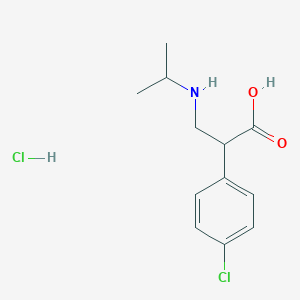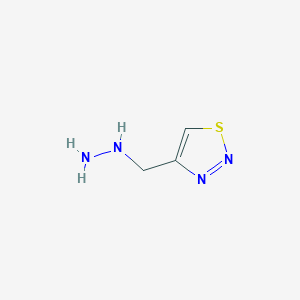
4-(Hydrazinylmethyl)-1,2,3-thiadiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Hydrazinylmethyl)-1,2,3-thiadiazole is a heterocyclic compound containing a thiadiazole ring substituted with a hydrazinylmethyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Hydrazinylmethyl)-1,2,3-thiadiazole typically involves the reaction of 1,2,3-thiadiazole derivatives with hydrazine or hydrazine derivatives. One common method includes the reaction of 4-chloromethyl-1,2,3-thiadiazole with hydrazine hydrate in ethanol under reflux conditions. The reaction proceeds smoothly, yielding the desired product after purification.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the compound.
Análisis De Reacciones Químicas
Types of Reactions: 4-(Hydrazinylmethyl)-1,2,3-thiadiazole undergoes various chemical reactions, including:
Oxidation: The hydrazinyl group can be oxidized to form corresponding azides or other oxidized derivatives.
Reduction: The compound can be reduced to form hydrazine derivatives.
Substitution: The hydrazinyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted thiadiazoles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used under mild conditions to achieve substitution reactions.
Major Products: The major products formed from these reactions include azides, hydrazine derivatives, and various substituted thiadiazoles, depending on the reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
4-(Hydrazinylmethyl)-1,2,3-thiadiazole has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research explores its potential as a scaffold for drug development, particularly in designing inhibitors for specific enzymes.
Industry: It is used in the development of novel materials with unique electronic and structural properties
Mecanismo De Acción
The mechanism of action of 4-(Hydrazinylmethyl)-1,2,3-thiadiazole involves its interaction with specific molecular targets. The hydrazinyl group can form hydrogen bonds and other interactions with enzymes or receptors, modulating their activity. This interaction can lead to inhibition or activation of specific pathways, depending on the target and the context of the application .
Comparación Con Compuestos Similares
- 4-(Hydrazinylmethyl)benzonitrile
- 4-(Hydrazinylmethyl)-1,2,4-triazole
- 4-(Hydrazinylmethyl)-1,3,4-thiadiazole
Comparison: 4-(Hydrazinylmethyl)-1,2,3-thiadiazole is unique due to its specific ring structure and the presence of the hydrazinylmethyl groupFor instance, the thiadiazole ring provides unique electronic properties that are not present in benzonitrile or triazole derivatives .
Propiedades
Fórmula molecular |
C3H6N4S |
|---|---|
Peso molecular |
130.17 g/mol |
Nombre IUPAC |
thiadiazol-4-ylmethylhydrazine |
InChI |
InChI=1S/C3H6N4S/c4-5-1-3-2-8-7-6-3/h2,5H,1,4H2 |
Clave InChI |
FFDMTHDCFRCTMK-UHFFFAOYSA-N |
SMILES canónico |
C1=C(N=NS1)CNN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![9-benzyl-4λ6-thia-9-azatricyclo[5.3.0.02,6]decane 4,4-dioxide](/img/structure/B13644847.png)


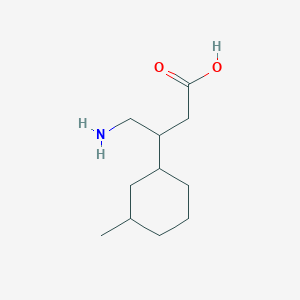

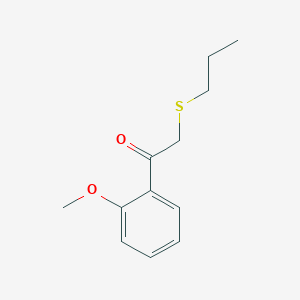

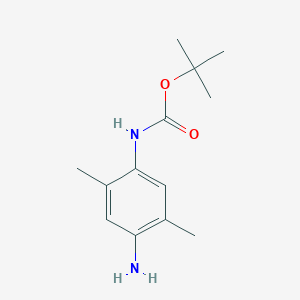
![{5H,6H,7H-pyrrolo[1,2-a]imidazol-3-yl}methanamine](/img/structure/B13644885.png)

